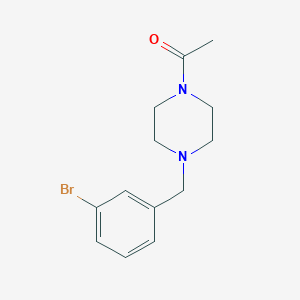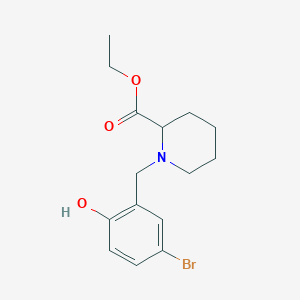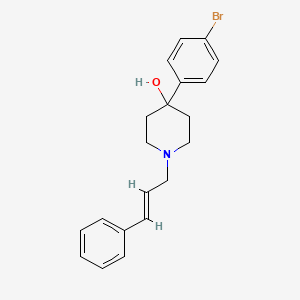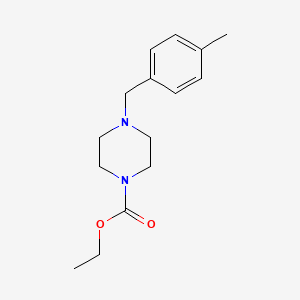![molecular formula C18H28N2 B3852204 4-[(E)-3-(2-ethylpiperidin-1-yl)prop-1-enyl]-N,N-dimethylaniline](/img/structure/B3852204.png)
4-[(E)-3-(2-ethylpiperidin-1-yl)prop-1-enyl]-N,N-dimethylaniline
Overview
Description
4-[(E)-3-(2-ethylpiperidin-1-yl)prop-1-enyl]-N,N-dimethylaniline is a complex organic compound that features a piperidine ring, a common structural motif in medicinal chemistry
Preparation Methods
The synthesis of 4-[(E)-3-(2-ethylpiperidin-1-yl)prop-1-enyl]-N,N-dimethylaniline typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes:
Nucleophilic Substitution: This step involves the substitution of a leaving group by a nucleophile.
Suzuki Coupling: A palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide.
Catalytic Reduction: The reduction of a compound using a catalyst, often involving hydrogen gas.
Reductive Amination: The formation of an amine by the reaction of an aldehyde or ketone with ammonia or an amine in the presence of a reducing agent.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs .
Chemical Reactions Analysis
4-[(E)-3-(2-ethylpiperidin-1-yl)prop-1-enyl]-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halides and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-[(E)-3-(2-ethylpiperidin-1-yl)prop-1-enyl]-N,N-dimethylaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(E)-3-(2-ethylpiperidin-1-yl)prop-1-enyl]-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
4-[(E)-3-(2-ethylpiperidin-1-yl)prop-1-enyl]-N,N-dimethylaniline can be compared with other piperidine derivatives, such as:
Piperine: Known for its antioxidant and anti-inflammatory properties.
Evodiamine: Exhibits anticancer and antimicrobial activities.
Matrine: Used for its anti-inflammatory and anticancer effects.
Berberine: Known for its antimicrobial and anti-diabetic properties.
Tetrandine: Exhibits anti-inflammatory and anticancer activities.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities .
Properties
IUPAC Name |
4-[(E)-3-(2-ethylpiperidin-1-yl)prop-1-enyl]-N,N-dimethylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2/c1-4-17-9-5-6-14-20(17)15-7-8-16-10-12-18(13-11-16)19(2)3/h7-8,10-13,17H,4-6,9,14-15H2,1-3H3/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMPGWXTGHICCV-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CC=CC2=CC=C(C=C2)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1CCCCN1C/C=C/C2=CC=C(C=C2)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[4-(4-bromophenyl)-4-hydroxy-1-piperidinyl]methyl}-6-methyl-4H-chromen-4-one](/img/structure/B3852123.png)
![6,7-dimethoxy-2-[(4-methoxynaphthalen-1-yl)methyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B3852130.png)
![1-[(2-Chloro-6-fluorophenyl)methyl-(2-hydroxypropyl)amino]propan-2-ol](/img/structure/B3852147.png)
![2-[Benzyl-[(3-chlorophenyl)methyl]amino]ethanol](/img/structure/B3852153.png)

![N-[(5-bromo-2-furyl)methyl]-N-methyl-2-phenylethanamine](/img/structure/B3852173.png)
![2-[4-[(4-Butoxyphenyl)methyl]piperazin-1-yl]pyrimidine](/img/structure/B3852180.png)
![4-[(4-methyl-1H-imidazol-5-yl)methyl]thiomorpholine](/img/structure/B3852192.png)



![N-benzyl-N-[(5-bromo-2-furyl)methyl]-1-butanamine](/img/structure/B3852218.png)

![N,N-diethyl-1-[(4-methoxynaphthalen-1-yl)methyl]piperidine-3-carboxamide](/img/structure/B3852228.png)
